1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
CAS No.: 2098009-29-9
Cat. No.: VC3162006
Molecular Formula: C12H14N2OS
Molecular Weight: 234.32 g/mol
* For research use only. Not for human or veterinary use.
![1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole - 2098009-29-9](/images/structure/VC3162006.png)
Specification
CAS No. | 2098009-29-9 |
---|---|
Molecular Formula | C12H14N2OS |
Molecular Weight | 234.32 g/mol |
IUPAC Name | 1-ethyl-3-thiophen-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole |
Standard InChI | InChI=1S/C12H14N2OS/c1-2-14-10-5-6-15-8-9(10)12(13-14)11-4-3-7-16-11/h3-4,7H,2,5-6,8H2,1H3 |
Standard InChI Key | YXXMQNHHTTWESC-UHFFFAOYSA-N |
SMILES | CCN1C2=C(COCC2)C(=N1)C3=CC=CS3 |
Canonical SMILES | CCN1C2=C(COCC2)C(=N1)C3=CC=CS3 |
Introduction
Structural Characteristics and Chemical Properties
1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole consists of a fused ring system comprising a tetrahydropyrano moiety connected to a pyrazole ring, with a thiophene substituent at position 3 and an ethyl group at position 1. This compound belongs to a broader class of heterocyclic molecules that have garnered attention for their diverse pharmacological properties.
The molecular structure of 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is characterized by a molecular formula of C12H14N2OS with a calculated molecular weight of approximately 234.32 g/mol. The compound contains several key structural elements that contribute to its chemical reactivity, including a thiophene ring which provides electron-rich character, a pyrazole moiety which offers hydrogen bonding capabilities, and a tetrahydropyrano framework that provides conformational rigidity.
Based on the properties of similar compounds, we can estimate the following physicochemical characteristics for 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole:
The compound's structural elements contribute significantly to its chemical reactivity. The pyrazole ring provides a site for potential nucleophilic reactions, while the thiophene moiety can participate in electrophilic aromatic substitution reactions. The tetrahydropyrano framework introduces conformational constraints that may influence the compound's biological activities by affecting its binding to potential target proteins.
Synthesis Methods
The synthesis of 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can be approached through several methodologies based on synthetic routes employed for similar compounds. One potential synthetic route involves the construction of the pyrazole ring followed by the formation of the fused tetrahydropyrano system.
Synthetic Route via 5-Aminopyrazole Intermediates
Based on approaches used for related compounds, a viable synthetic pathway may involve the use of 5-aminopyrazoles as key intermediates. These compounds possess two nucleophilic centers (NH2 and C(4)) that can be exploited in cyclization reactions to form the fused ring system . The synthesis may proceed through the following general steps:
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Formation of a 1-ethyl-3-(thiophen-2-yl)-5-aminopyrazole intermediate
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Reaction with appropriate carbonyl compounds to facilitate cyclization
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Formation of the tetrahydropyrano ring through intramolecular cyclization
The Egyptian Journal of Chemistry reports synthesis methods for related pyrazole derivatives with thiophene moieties, suggesting that similar approaches could be applied to obtain 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole . The synthesis typically involves refluxing appropriate starting materials in the presence of catalysts such as glacial acetic acid or sodium hydroxide, followed by isolation and purification through recrystallization.
Alternative Synthetic Approaches
An alternative synthetic strategy could involve the use of α-oxoketene dithioacetals, which possess electrophilic centers that can react with appropriate pyrazole derivatives. This approach has been demonstrated in the synthesis of related heterocyclic compounds as described in recent literature . The reaction typically proceeds under acid catalysis, with trifluoroacetic acid being a common catalyst for such transformations.
Biological Activities and Pharmacological Properties
While specific biological activity data for 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is limited in the available literature, inferences can be made based on the activities reported for structurally similar compounds.
Structure-Activity Relationships
Understanding structure-activity relationships is crucial for rational drug design and optimization. For 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, several structural features may contribute to its biological activities:
Role of the Thiophene Moiety
The thiophene ring at position 3 of the pyrazole may play a significant role in the compound's biological activity. Thiophene is a bioisostere of benzene but with different electronic properties that can influence binding to biological targets. Compounds containing thiophene moieties have been reported to display a range of biological activities, including antimicrobial and antiviral properties as mentioned in the Egyptian Journal of Chemistry .
Influence of the Ethyl Substituent
The ethyl group at position 1 of the pyrazole ring may affect the compound's lipophilicity and, consequently, its membrane permeability and pharmacokinetic properties. The change from an isopropyl group (as in the related compound) to an ethyl group would likely decrease lipophilicity slightly while potentially altering binding properties to target proteins.
Importance of the Fused Tetrahydropyrano Framework
The tetrahydropyrano ring fused to the pyrazole creates a rigid bicyclic system that can enhance binding specificity to biological targets. This conformational constraint may be crucial for the compound's activity by presenting functional groups in specific orientations that facilitate optimal interactions with target proteins.
Related Compounds Comparison
To better understand the potential properties and applications of 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, it is useful to compare it with structurally related compounds:
This comparative analysis suggests that the specific combination of the ethyl substituent and thiophene moiety in 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole may offer a unique balance of physicochemical properties that could translate to distinct biological activities.
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